tert-Butyl3-iodo-2-methylpropanoate

Description

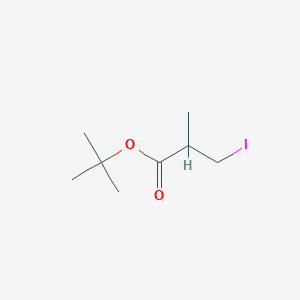

tert-Butyl 3-iodo-2-methylpropanoate is an ester derivative characterized by a tert-butyl group, a methyl substituent at the second carbon, and an iodine atom at the third position of the propanoate backbone. The iodine atom acts as a potent leaving group, enabling nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance, influencing reaction kinetics and stability .

Properties

Molecular Formula |

C8H15IO2 |

|---|---|

Molecular Weight |

270.11 g/mol |

IUPAC Name |

tert-butyl 3-iodo-2-methylpropanoate |

InChI |

InChI=1S/C8H15IO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3 |

InChI Key |

OOIBCGPNSRXSGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CI)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl3-iodo-2-methylpropanoate can be synthesized through several methods. One common approach involves the iodination of tert-butyl 2-methylpropanoate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), under acidic conditions to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-iodo-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction Reactions: The compound can be reduced to form tert-butyl 2-methylpropanoate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize the compound to form carboxylic acids.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

Substitution: tert-Butyl 2-methylpropanoate derivatives.

Reduction: tert-Butyl 2-methylpropanoate.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

tert-Butyl3-iodo-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential use in drug development and as a radiolabeling agent for imaging studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl3-iodo-2-methylpropanoate exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction and oxidation reactions, the compound undergoes electron transfer processes facilitated by the respective reagents.

Comparison with Similar Compounds

tert-Butyl 3-amino-2-methylpropanoate hydrochloride

- CAS : 1909335-94-9

- Molecular Weight : 195.69 g/mol

- Key Features: Amino group replaces iodine, enhancing nucleophilicity and enabling peptide coupling or Schiff base formation. Hydrochloride salt improves solubility in polar solvents.

- Applications: Widely used in pharmaceutical and agrochemical research for synthesizing amino acid derivatives .

tert-Butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate

Methyl Iodide (Iodomethane)

- CAS : 74-88-4

- Key Features :

- Simple alkyl halide with high volatility and reactivity.

- Lacks steric hindrance, enabling rapid SN2 reactions.

- Applications : Methylating agent in organic synthesis; contrasts with tert-butyl derivatives, which are bulkier and less volatile .

Comparative Data Table

*Estimated properties based on structural analogs.

Research Findings and Reactivity Trends

Steric Effects : The tert-butyl group in all analogs slows nucleophilic substitution compared to methyl iodide due to steric hindrance. This makes tert-butyl derivatives more selective in reactions .

Leaving Group Efficiency: Iodo-substituted compounds (e.g., tert-butyl 3-iodo-2-methylpropanoate) exhibit faster substitution rates than bromo or chloro analogs, though direct data is inferred from methyl iodide reactivity .

Functional Group Impact: Amino groups (e.g., in CAS 1909335-94-9) enable coupling reactions but require protection in acidic environments . Furan rings (e.g., in CAS 1221341-58-7) facilitate π-π interactions, useful in drug design .

Stability : Trifluoromethylphenyl derivatives (e.g., from ) show enhanced thermal and oxidative stability due to electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.